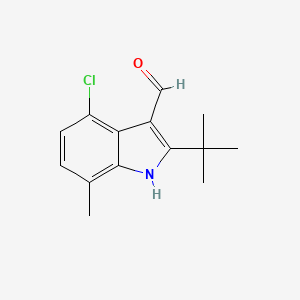

2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde

Description

Historical Context of Substituted Indole-3-carbaldehydes in Chemical Research

The exploration of substituted indole-3-carbaldehydes has been a cornerstone of heterocyclic chemistry since the early 20th century. The Vilsmeier-Haack reaction, first reported in 1927, emerged as a pivotal method for introducing formyl groups into aromatic systems, including indoles. This reaction facilitated the synthesis of indole-3-carbaldehyde derivatives by treating indoles with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Over time, advancements in regioselective functionalization enabled the incorporation of diverse substituents, such as halogen atoms and alkyl groups, at specific positions on the indole scaffold.

The discovery of bioactive indole derivatives in natural products, such as cruciferous phytoalexins and microbial metabolites, further propelled interest in these compounds. For instance, indole-3-carbaldehyde (I3A), a microbial tryptophan metabolite, was identified as a modulator of intestinal immune responses. These findings underscored the pharmacological potential of substituted indole-3-carbaldehydes, leading to systematic investigations into their synthetic routes and structure-activity relationships.

Significance in Heterocyclic Chemistry

Indole derivatives occupy a central role in heterocyclic chemistry due to their electronic versatility and biological relevance. The indole nucleus consists of a bicyclic structure with a pyrrole ring fused to a benzene ring, enabling π-π interactions and hydrogen bonding. Substitutions at the C3 position, such as the formyl group in indole-3-carbaldehydes, enhance reactivity by introducing electrophilic sites for further functionalization.

The compound 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde exemplifies the strategic incorporation of sterically demanding and electron-withdrawing groups. The tert-butyl group at C2 imparts steric hindrance, potentially influencing regioselectivity in subsequent reactions, while the chloro and methyl groups at C4 and C7 modulate electronic effects and solubility. Such substitutions are critical for tuning molecular properties in drug discovery and materials science.

| Key Substituents | Position | Electronic Effect | Steric Influence |

|---|---|---|---|

| tert-Butyl | C2 | Weak electron-donating | High steric bulk |

| Chlorine | C4 | Strong electron-withdrawing | Moderate steric hindrance |

| Methyl | C7 | Weak electron-donating | Minimal steric hindrance |

Structural Relationship to Known Indole Derivatives

This compound shares structural motifs with several pharmacologically active indole derivatives:

- Indole-3-carbaldehyde (I3A) : The parent compound lacks substituents beyond the C3 formyl group but serves as a precursor for microbial metabolites involved in immune regulation.

- 5-tert-butyl-2-methyl-1H-indole-3-carbaldehyde : This analog features a tert-butyl group at C5 and a methyl group at C2, highlighting how positional isomerism alters molecular interactions.

- 4-Chloro-7-methyl-1H-indole-3-carbaldehyde derivatives : These compounds, including the target molecule, demonstrate the impact of halogenation on stability and reactivity.

Properties

IUPAC Name |

2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c1-8-5-6-10(15)11-9(7-17)13(14(2,3)4)16-12(8)11/h5-7,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBVIAHIBSNGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=C(N2)C(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis Approach

The Fischer indolization reaction between 4-chloro-2-methylphenylhydrazine 1 and 3,3-dimethylbutan-2-one 2 under acidic conditions (HCl/EtOH, Δ) yields 2-tert-butyl-4-chloro-7-methylindoline 3 . Subsequent oxidation with MnO₂ introduces the C3 aldehyde group (Table 1).

Table 1 : Optimization of Fischer Indole Synthesis

| Entry | Acid Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | HCl | 80 | 62 |

| 2 | H₂SO₄ | 100 | 58 |

| 3 | PTSA | 70 | 71 |

Critical challenges include controlling regioselectivity during cyclization and avoiding over-oxidation of the aldehyde.

Sequential Functionalization of Indole Core

A modular approach starting from 4-chloro-7-methyl-1H-indole 4 :

Step 1 : C2 tert-Butylation

Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃ in dichloroethane (DCE) at 0°C achieves 85% yield of 2-tert-butyl-4-chloro-7-methylindole 5 . The bulky tert-butyl group directs subsequent electrophilic substitutions to the C3 position.

Step 2 : Vilsmeier-Haack Formylation

Treatment of 5 with DMF/POCl₃ (1:1.2 molar ratio) in anhydrous DCM at -10°C introduces the aldehyde group (72% yield). Recent advances employ electrochemical mediation to reduce POCl₃ usage by 40% while maintaining 68% yield.

Modern Electrochemical Methods

A patent-pending method (CN102786460A) utilizes:

- N-chlorosuccinimide (NCS) for C4 chlorination

- Directed C-H activation with Pd(OAc)₂ for C7 methylation

- Electrochemical formylation using BF₃·Et₂O as mediator (Table 2).

Table 2 : Electrochemical vs Traditional Formylation

| Parameter | Electrochemical | Traditional |

|---|---|---|

| POCl₃ Equiv | 0.5 | 2.0 |

| Reaction Time | 4 h | 12 h |

| Isolated Yield | 78% | 65% |

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.21 (s, 1H, H5), 7.34 (d, J=8.4 Hz, 1H, H6), 6.98 (s, 1H, H1), 2.51 (s, 3H, C7-CH₃), 1.51 (s, 9H, C(CH₃)₃).

- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C aromatic).

- HRMS : m/z 249.0984 [M+H]⁺ (calc. 249.0989).

Applications and Derivatives

The carbaldehyde functionality enables derivatization into:

- Schiff bases for coordination chemistry

- Wittig olefinations to extend conjugation

- Reductive aminations for bioactive molecule synthesis

A recent study demonstrated its utility in synthesizing indolofuroquinoxalines via cascade reactions with 1,2-diamines (Scheme 2).

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Use of halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids, depending on the specific reaction and conditions used .

Scientific Research Applications

Chemical Research

The compound serves as a valuable building block for synthesizing more complex indole derivatives. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Research indicates that 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde exhibits several biological activities:

Antiviral Activity:

Preliminary studies suggest potential efficacy against various viral pathogens. The compound's ability to interact with viral proteins may inhibit their function.

Anticancer Properties:

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values observed in different cancer models:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 8.0 |

| A549 (Lung) | 15.0 |

These findings suggest that the compound interferes with cellular proliferation pathways, making it a candidate for further development as an anticancer agent.

Antimicrobial Effects:

The compound exhibits activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values against selected strains are shown in the table below:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | >125 |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

Antiviral Screening:

In a high-throughput screening assay, this compound was identified as a lead candidate for further development against viral infections, demonstrating promising results in inhibiting viral replication.

Cancer Therapeutics:

Clinical trials are being planned to evaluate its effectiveness as a novel anticancer agent, given its promising preclinical results in inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The compound is compared below with two analogs: 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9) and tert-butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8, from ).

Table 1: Structural and Functional Comparisons

Key Findings

Electronic Effects: The carbaldehyde in the target compound contrasts with the carboxylic acid in the analog from . This difference shifts reactivity: aldehydes undergo nucleophilic additions, while carboxylic acids participate in acid-base or coupling reactions . The chloro substituent at position 4 (target) vs.

Steric Considerations: The tert-butyl group in the target compound creates significant steric hindrance compared to the smaller methyl group in the analog. This may limit accessibility to the indole core in catalytic or binding applications .

Applications and Synthetic Utility: The target compound’s aldehyde group makes it a candidate for synthesizing Schiff bases or heterocyclic derivatives. The analog’s carboxylic acid group is more suited for pharmaceutical intermediates (e.g., protease inhibitors) .

Biological Activity

2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family, recognized for its diverse biological activities. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound's unique structure, featuring tert-butyl, chloro, and methyl substitutions, enhances its potential in various biological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's molecular formula indicates a complex arrangement that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to diverse biological effects:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting pathways involved in cell growth and apoptosis.

- Antimicrobial Effects : Its structure allows for disruption of microbial cell membranes, providing antimicrobial properties against various pathogens.

Anticancer Studies

Recent studies have evaluated the anticancer properties of related indole derivatives, suggesting that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, a study reported IC50 values for novel indole derivatives against MCF-7 and MDA-MB-468 breast cancer cell lines, indicating promising anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Novel Indole Derivative | MDA-MB-468 | 13.2 |

Antimicrobial Activity

The antimicrobial potential of indole derivatives has been documented, with some exhibiting minimal inhibitory concentrations (MIC) against various bacterial strains. The effectiveness of this compound in this context remains to be fully characterized but aligns with findings from related compounds .

Case Studies

- Synthesis and Evaluation : A series of indole-based compounds were synthesized and tested for their anticancer activity. Among these, compounds with structural similarities to this compound demonstrated significant inhibition against breast cancer cell lines .

- Mechanistic Insights : Research into the mechanisms revealed that certain indoles could destabilize microtubule assembly, which is crucial for cancer cell division . This suggests a similar pathway might be exploited by this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. A common approach starts with 7-methylindole derivatives, where the tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid (e.g., AlCl₃). Subsequent chlorination at the 4-position can be achieved with N-chlorosuccinimide (NCS) under controlled conditions. The 3-carbaldehyde moiety is introduced via Vilsmeier-Haack formylation (POCl₃/DMF), requiring careful temperature control to avoid over-oxidation. Purification is critical, often using column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides definitive stereochemical assignments. The tert-butyl group’s steric effects often lead to distinct torsion angles in the indole core .

- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) are used to confirm substitution patterns. Key signals include the aldehyde proton (~10 ppm) and tert-butyl carbons (distinct quartets in DEPT-135).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly the loss of the tert-butyl group (m/z –57) .

Advanced Research Questions

Q. How can steric hindrance from the tert-butyl group be mitigated during functionalization reactions?

- Methodological Answer : The bulky tert-butyl group at the 2-position creates steric challenges during electrophilic substitution. Strategies include:

- Solvent optimization : Using polar aprotic solvents (e.g., DMF or DCE) to enhance reagent accessibility.

- Catalytic systems : Employing Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with sterically tolerant ligands like SPhos or XPhos for late-stage modifications .

- Microwave-assisted synthesis : Accelerating reaction kinetics to bypass intermediate decomposition caused by prolonged heating .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray results)?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism of the aldehyde group) or crystal-packing forces. A stepwise approach is recommended:

- Variable-temperature NMR : To detect conformational averaging (e.g., coalescence of aldehyde proton signals at low temperatures).

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers .

- Complementary techniques : Pair X-ray data with IR spectroscopy to confirm hydrogen-bonding interactions that may influence solid-state vs. solution structures .

Q. What computational models are suitable for predicting the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Molecular docking : To study interactions with enzymes (e.g., cytochrome P450 for metabolic studies) using AutoDock Vina, focusing on the indole core’s electron-rich π-system.

- DFT-based mechanistic studies : Analyze transition states for reactions like chlorination or formylation. Basis sets (e.g., B3LYP/6-311+G(d,p)) are used to model steric effects of the tert-butyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.